molecular formula C10H18F2O3 B6152240 2,2-difluoro-3-hydroxydecanoic acid CAS No. 1248776-03-5

2,2-difluoro-3-hydroxydecanoic acid

Cat. No.: B6152240
CAS No.: 1248776-03-5
M. Wt: 224.2
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Description

2,2-Difluoro-3-hydroxydecanoic acid (C₁₀H₁₆F₂O₃) is a fluorinated hydroxy fatty acid characterized by a 10-carbon aliphatic chain with two fluorine atoms at the C2 position and a hydroxyl group at C2. Its molecular weight is 222.23 g/mol, and it is identified by the CAS number EN300-1190666 . The compound’s structure combines fluorination—a feature known to enhance chemical stability and metabolic resistance—with a polar hydroxyl group, which may influence solubility and reactivity.

Properties

CAS No.

1248776-03-5

Molecular Formula

C10H18F2O3

Molecular Weight

224.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluoro-3-hydroxydecanoic acid can be synthesized through a selective haloform reaction. This method involves the treatment of 4-hydroxy-1,1,1,3,3-pentafluoroalkyl ketones with a base under mild conditions. The reaction sequence is marked by the selective cleavage of the COCF3 bond, providing good to excellent yields under mild conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves the use of hexafluoro-2-propanol as the fluorine source. This reagent is cost-effective and facilitates the synthesis of fluorinated compounds, which are valuable in various industrial applications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-hydroxydecanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2-Difluoro-3-hydroxydecanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-difluoro-3-hydroxydecanoic acid involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can mimic hydrogen atoms or hydroxyl groups, allowing it to interact with enzymes and receptors in a unique manner. This interaction can lead to the inhibition of specific enzymes or modulation of metabolic pathways, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

2,2-Difluoro-3-hydroxydecanoic acid vs. Long-Chain Perfluorinated Acids

Parameter This compound Docosafluorododecanoic Acid (C₁₂HF₂₂O₂)
Molecular Formula C₁₀H₁₆F₂O₃ C₁₂HF₂₂O₂
Molecular Weight 222.23 g/mol 614.11 g/mol
Fluorine Atoms 2 22
Functional Groups -OH (C3) Fully fluorinated chain
Environmental Impact Likely lower bioaccumulation High persistence and bioaccumulation

Long-chain perfluorinated acids, such as docosafluorododecanoic acid, exhibit extreme environmental persistence due to strong C-F bonds and resistance to degradation .

Functional Group Comparison: Hydroxy Acids

This compound vs. Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Parameter This compound Caffeic Acid (C₉H₈O₄)
Structure Aliphatic chain with -OH and -F Aromatic ring with two -OH groups
Molecular Weight 222.23 g/mol 180.16 g/mol
Key Properties Moderate polarity, fluorinated High antioxidant activity
Applications Synthetic intermediates Pharmaceuticals, food additives

Caffeic acid’s aromatic dihydroxy structure confers potent antioxidant properties, making it valuable in food and cosmetic research . The fluorinated hydroxydecanoic acid lacks aromaticity but may offer unique reactivity in fluorinated drug synthesis due to its hybrid structure .

Stereochemical and Chain-Length Variants

This compound vs. (2S,3R,5S)-5-[(N-Formyl-l-leucyl)oxy]-2-hexyl-3-hydroxyhexadecanoic Acid

Parameter This compound (2S,3R,5S)-Hydroxyhexadecanoic Acid Derivative
Chain Length C10 C16
Stereochemistry Not specified Chiral centers at C2, C3, C5
Functional Groups -F, -OH -OH, -O-leucyl
Potential Use Material science Bioactive lipids, enzyme inhibitors

The C16 derivative’s stereochemistry and leucine moiety suggest applications in enzymology or antimicrobial agents, whereas the fluorinated C10 compound’s simpler structure may prioritize synthetic scalability .

Research Findings and Implications

  • Chemical Stability: The dual fluorine atoms at C2 likely enhance resistance to β-oxidation compared to non-fluorinated hydroxy acids, though less so than heavily fluorinated analogs .
  • Environmental Behavior : Shorter chain length may reduce bioaccumulation risks compared to long-chain perfluorinated acids (e.g., PFDA, PFOA), which are classified as substances of very high concern (SVHCs) by ECHA .
  • Synthetic Utility : The compound’s structure positions it as a candidate for fluorinated surfactant or prodrug development, bridging gap between highly persistent PFAS and biodegradable alternatives .

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Fluorine Atoms Key Functional Groups
This compound C₁₀H₁₆F₂O₃ 222.23 2 -OH, -F
Docosafluorododecanoic acid C₁₂HF₂₂O₂ 614.11 22 None (fully fluorinated)
Caffeic acid C₉H₈O₄ 180.16 0 Aromatic -OH

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